molecular formula C17H18ClN3O4S B1300386 1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide

1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide

Cat. No.: B1300386
M. Wt: 395.9 g/mol
InChI Key: ARLYVCKEGOCWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, a furylmethylidene group, and a piperidinecarbohydrazide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and hydrazide groups can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furylmethylidene group, in particular, distinguishes it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C17H18ClN3O4S

Molecular Weight

395.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide

InChI

InChI=1S/C17H18ClN3O4S/c18-14-3-5-16(6-4-14)26(23,24)21-9-7-13(8-10-21)17(22)20-19-12-15-2-1-11-25-15/h1-6,11-13H,7-10H2,(H,20,22)

InChI Key

ARLYVCKEGOCWTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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